Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
Description
Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate (CAS: 227454-58-2) is a bicyclic organic compound with a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . It features a norbornene-like bicyclo[2.2.1]hept-2-ene core substituted with a 5-oxo group and a 7-azabicyclo moiety protected by a tert-butyl carbamate (Boc) group. This compound is widely used as a chiral building block in pharmaceutical synthesis due to its rigid bicyclic structure, which enforces stereochemical control in downstream reactions .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h4-5,7-8H,6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
RGCYRHWJXZMJQH-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC(=O)[C@@H]1C=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)C1C=C2 |
Origin of Product |
United States |
Preparation Methods
Stereochemical Control in Diels-Alder Adduct Formation
The (1S,4S) configuration is dictated by the endo rule, where the electron-deficient dienophile (e.g., maleic anhydride derivatives) reacts with a conjugated diene to favor the endo transition state. For example, using a Boc-protected amine dienophile ensures the nitrogen is positioned for subsequent bicyclization.
Post-Cyclization Functionalization
After cycloaddition, the intermediate undergoes hydrogenation to saturate the exo double bond, followed by oxidation to introduce the 5-oxo group. Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC) selectively oxidizes secondary alcohols to ketones without over-oxidizing the Boc group.
Epoxide Ring-Opening and Bicyclization
A patent describing the synthesis of 7-methyl-aza-bicyclo[4.1.0]heptane provides insights into epoxide-based strategies. While targeting a different bicyclic system, the methodology can be extrapolated to [2.2.1] frameworks:
Epoxide Aminolysis
Cyclohexene oxide reacts with aqueous methylamine at 20–30°C to form trans-2-methylaminocyclohexanol, a precursor for bicyclization. For the target compound, substituting methylamine with a Boc-protected amine could yield a tert-butyl carbamate intermediate.
Bromination and Ring Closure
Phosphorus tribromide (PBr3) or bromine/triphenylphosphine converts the hydroxyl group to a bromide, enabling intramolecular nucleophilic substitution to form the bicyclic structure. Subsequent oxidation with PCC introduces the 5-oxo group.
Oxidation of Bicyclic Amine Precursors
Yield and Purity Considerations
Direct oxidation of bridgehead alcohols is challenging due to steric hindrance. Fraser’s method achieves 36% yield for the parent amine, but introducing the Boc group and ketone may reduce yields to 25–30% due to additional steps.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Its structural features enable it to interact with biological targets associated with cancer cell proliferation. For example, derivatives of related bicyclic compounds have shown promising results in inhibiting microtubule polymerization, which is crucial for cancer cell division . The unique bicyclic structure of tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate may enhance its efficacy compared to traditional chemotherapeutic agents.
Anti-inflammatory Properties
Compounds similar to this compound have been synthesized and evaluated for anti-inflammatory activity. In vivo studies have demonstrated that certain derivatives exhibit significant inhibition of inflammation in animal models, suggesting that this compound may also possess similar therapeutic properties .
Synthetic Chemistry
Building Block for Complex Molecules
this compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo further chemical transformations makes it valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be used to synthesize derivatives that target specific biological pathways or enhance the pharmacokinetic profiles of existing drugs.
Case Study 1: Synthesis of Antitumor Agents
A study conducted on similar bicyclic compounds demonstrated their effectiveness as antitumor agents through targeted modifications of the tert-butyl group and the azabicyclo framework. The resulting compounds were tested against various cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutics, indicating enhanced potency and selectivity .
Case Study 2: Green Chemistry Approaches
Research has also focused on developing eco-friendly synthetic routes for producing this compound and its derivatives. These methods aim to minimize waste and reduce the environmental impact associated with traditional synthetic processes, aligning with current trends in sustainable chemistry practices .
Mechanism of Action
The mechanism of action of Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
a) Tert-butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Key Differences :
- The oxo group is at position 3 instead of 5 .
- The nitrogen atom is at position 2 (2-azabicyclo) rather than 7 (7-azabicyclo).
- Synthesis : Prepared via di-tert-butyldicarbonate-mediated Boc protection under NEt₃ and DMAP catalysis, followed by chromatographic purification .
- Reactivity : The 3-oxo group enhances electrophilicity at adjacent carbons, making it more reactive toward nucleophilic additions compared to the 5-oxo analog .
b) Tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 163513-98-2)
- Key Differences :
- The double bond in the bicyclo[2.2.1]hept-2 -ene core is absent (saturated heptane ring).
- The oxo group is at position 2 instead of 5 .
- Properties : The saturated ring reduces ring strain, increasing thermal stability but limiting applications in Diels-Alder reactions .
Analogues with Modified Ring Systems
a) Tert-butyl (1R,5S)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS: 1335031-97-4)
b) Tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Biological Activity
Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, also referred to as tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, biological effects, and potential applications based on current research findings.
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
CAS Number: 1932590-17-4
IUPAC Name: tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
The compound features a bicyclic structure that contributes to its unique pharmacological properties. Its synthesis and characterization have been documented in various studies, indicating a high degree of purity (≥97%) in commercial samples .
This compound exhibits various biological activities attributed to its structural features:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer and metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent .
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
These findings suggest a multifaceted role for the compound in various therapeutic contexts.
Future Directions
Given its promising biological activities, future research should focus on:
- Mechanistic Studies : Investigating the precise mechanisms by which this compound exerts its effects at the molecular level.
- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans for potential therapeutic applications.
- Structure–Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance potency and selectivity for specific biological targets.
Q & A
Q. What are the recommended methods for synthesizing Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, and how can reaction conditions be optimized for yield?
The synthesis typically involves bicyclic lactam formation followed by tert-butoxycarbonyl (Boc) protection. A validated approach for similar azabicyclo compounds includes:
- Using di-tert-butyldicarbonate as the Boc-protecting agent in dichloromethane with triethylamine (NEt₃) and catalytic DMAP, stirred for 24 hours .
- Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product.
- Yield optimization: Control reaction temperature (20–25°C), monitor progress with TLC, and ensure anhydrous conditions to minimize side reactions. For stereochemical fidelity, chiral starting materials or enzymatic resolution may be required .
Q. How should stock solutions of this compound be prepared and stored to ensure stability during experimental use?
- Solubility : Test in DMSO, methanol, or dichloromethane. If solubility is low (<10 mM), pre-warm solvents to 37°C and sonicate for 15–30 minutes .
- Storage : Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). For in vivo studies, prepare fresh DMSO-based solutions and dilute with saline or PBS to ≤1% DMSO .
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for hygroscopic or oxygen-sensitive batches .
Q. What analytical techniques are most effective for confirming the structural integrity and purity of this bicyclic lactam derivative?
- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., bridgehead proton coupling constants) and Boc-group integrity .
- HPLC-MS : Reverse-phase C18 columns with UV detection (210–254 nm) and ESI-MS for purity assessment (>95%) .
- X-ray crystallography : For absolute configuration confirmation, particularly if synthetic routes risk epimerization .
Advanced Research Questions
Q. What strategies can be employed to control stereochemical outcomes during the synthesis of this compound, particularly regarding its bicyclic framework?
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (1R,4R)- or (1S,4S)-configured precursors) to direct bicyclic ring closure .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Rh or Pd) for kinetic resolution during lactam formation.
- Post-synthetic modification : Functionalize the bridgehead position with stereospecific reagents (e.g., LiAlH₄ for ketone reduction without racemization) .
Q. How does the compound's stability vary under different pH and temperature conditions, and what experimental approaches are recommended for accelerated stability testing?
- Stability profiling :
- pH dependence : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC. Bicyclic lactams are prone to hydrolysis under acidic/basic conditions .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds. For liquid formulations, test stability at 4°C, 25°C, and 40°C over 1–4 weeks .
- Accelerated testing : Apply the Arrhenius equation to extrapolate shelf life from high-temperature degradation data (e.g., 40–60°C) .
Q. What synthetic routes enable functionalization of the bicyclic core for structure-activity relationship (SAR) studies in medicinal chemistry applications?
- C-5 ketone modification : Reduce to alcohol (NaBH₄) or convert to imine derivatives for bioactivity screening .
- N-7 substitution : Deprotect the Boc group (TFA/DCM) and introduce sulfonamides, acyl groups, or heteroaryl moieties .
- Ring-opening reactions : Use nucleophiles (e.g., Grignard reagents) to access fused-ring systems. Monitor regioselectivity with DFT calculations .
Data Contradiction Analysis
- Stereochemical discrepancies : If NMR data conflicts with literature (e.g., bridgehead coupling constants), re-evaluate synthetic steps for unintended epimerization. Cross-validate with X-ray or chiral HPLC .
- Solubility variability : Batch-dependent solubility differences may arise from polymorphic forms. Characterize crystalline vs. amorphous states via XRD and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
